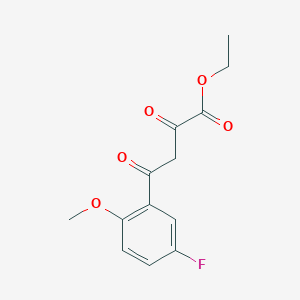

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FO5/c1-3-19-13(17)11(16)7-10(15)9-6-8(14)4-5-12(9)18-2/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPCRIFSWAGHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=C(C=CC(=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological profiles.[1][2][3] Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, bearing the CAS number 1225574-45-7 , is a prime exemplar of a fluorinated building block designed to leverage the unique physicochemical properties of fluorine.[4][5][6][7] This guide provides a comprehensive technical overview of this compound, delving into its synthesis, properties, and potential applications for researchers engaged in the development of novel therapeutics. The presence of both a fluorine atom and a methoxy group on the phenyl ring offers a dual advantage, allowing for the fine-tuning of metabolic stability, bioavailability, and target-binding affinity.[8][9] This document will serve as a detailed resource, elucidating the scientific rationale behind the use of this versatile intermediate.

Physicochemical Properties and Structural Attributes

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate is a specialized organic compound categorized under "Fluorinated Building Blocks".[4] Its structural integrity and potential for further chemical modification are rooted in its distinct molecular architecture.

| Property | Value | Source(s) |

| CAS Number | 1225574-45-7 | [4][6] |

| Molecular Formula | C₁₃H₁₃FO₅ | [4] |

| Molecular Weight | 268.24 g/mol | [4] |

| Typical Purity | ≥97% | [4] |

| Physical Form | Solid (predicted based on similar compounds) | [10] |

The molecule's structure, featuring a β-keto ester functionality, makes it a valuable precursor in various synthetic transformations, particularly in the construction of heterocyclic systems which are prevalent in many pharmaceutical agents.[11] The fluorine atom at the 5-position of the phenyl ring introduces a potent electronic effect, influencing the acidity of adjacent protons and providing a potential site for metabolic blocking.[8][9] Concurrently, the methoxy group at the 2-position can enhance ligand-target interactions and improve pharmacokinetic properties.[4]

Synthesis and Reaction Mechanism: A Plausible Approach via Claisen Condensation

The proposed synthesis involves a crossed Claisen condensation between two different esters: an appropriate aromatic methyl ester and diethyl oxalate. This method is efficient for generating the desired 1,3-diketone structure.

Proposed Starting Materials:

-

1-(5-fluoro-2-methoxyphenyl)ethan-1-one: The ketone precursor that will form the core of the final molecule.

-

Diethyl oxalate: The acylating agent that will introduce the second keto group and the ethyl ester functionality.

-

Sodium ethoxide (NaOEt): A strong base required to generate the enolate intermediate.

-

Anhydrous Ethanol (EtOH): A suitable solvent for the reaction.

Reaction Mechanism:

The reaction proceeds through the following key steps:

-

Enolate Formation: Sodium ethoxide abstracts an α-proton from 1-(5-fluoro-2-methoxyphenyl)ethan-1-one to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-keto ester product.

Caption: Proposed workflow for the synthesis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate via Claisen condensation.

Experimental Protocol (Hypothetical):

-

To a solution of sodium ethoxide in anhydrous ethanol, 1-(5-fluoro-2-methoxyphenyl)ethan-1-one is added dropwise at room temperature under an inert atmosphere.

-

The mixture is stirred for a specified period to ensure complete enolate formation.

-

Diethyl oxalate is then added slowly to the reaction mixture.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction is quenched with a weak acid and the product is extracted using an appropriate organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography to yield Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate.

Applications in Drug Discovery and Development

As a fluorinated building block, Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate holds significant potential in medicinal chemistry. The strategic placement of the fluoro and methoxy groups can impart several desirable properties to a lead compound:[4][8][9]

-

Metabolic Stability: The fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, potentially leading to stronger interactions with biological targets.

-

Improved Pharmacokinetics: The methoxy group can enhance solubility and permeability, contributing to better absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

The β-keto ester moiety is a versatile handle for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in many approved drugs.[11]

Spectroscopic Characterization

While specific spectral data for this compound is not publicly available in research literature, suppliers of this chemical often provide analytical data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5] Based on its structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns influenced by the fluoro and methoxy substituents), the methylene protons of the butanoate chain, and the ethyl group of the ester.

-

¹³C NMR: Resonances for the carbonyl carbons, aromatic carbons (with C-F couplings), and the aliphatic carbons of the ethyl and butanoate moieties.

-

Mass Spectrometry (EI-MS): A molecular ion peak corresponding to the molecular weight of 268.24, along with characteristic fragmentation patterns for esters and aromatic ketones.

Safety, Handling, and Disposal

As with any laboratory chemical, Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not publicly available, general guidelines for similar chemical classes should be followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Use in a well-ventilated area or under a fume hood.[15][16] Keep away from heat, sparks, and open flames.[15]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[15]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.[15][16]

Disposal:

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

Conclusion

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate is a strategically designed chemical intermediate with significant potential for application in drug discovery and medicinal chemistry. Its unique combination of a fluorinated phenyl ring, a methoxy group, and a versatile β-keto ester functionality makes it a valuable building block for the synthesis of complex molecules with potentially enhanced pharmacological properties. This guide has provided a comprehensive overview of its known characteristics, a plausible and detailed synthetic approach, and essential safety information to aid researchers in its effective and safe utilization in the laboratory.

References

-

Fluorinated building blocks in drug design: new pathways and targets. (2024). Expert Opinion on Drug Discovery. [Link]

-

Full article: Fluorinated building blocks in drug design: new pathways and targets. (2024). Taylor & Francis Online. [Link]

-

The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design | Journal of Applied Chemical Science International. (2025). I.K. Press. [Link]

-

Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud. (2025). MolecularCloud. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. (n.d.). ResearchGate. [Link]

-

1225574-45-7| Chemical Name : Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate. (n.d.). Pharmaffiliates. [Link]

-

Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization. (2019). Organic Syntheses. [Link]

-

The Claisen Condensation. (n.d.). University of Texas at Austin. [Link]

-

SAFETY DATA SHEET. (n.d.). MarkHerb. [Link]

-

(CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones. (2018). Beilstein Journal of Organic Chemistry. [Link]

-

Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. (2015). National Institutes of Health. [Link]

-

Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. (n.d.). 3M. [Link]

-

One-pot efficient synthesis of aryl α-keto esters from aryl-ketones | Request PDF. (2025). ResearchGate. [Link]

-

The Claisen Condensation. (2016). Willson Research Group. [Link]

-

Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]

-

23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation. (n.d.). OpenStax. [Link]

-

Synthesis of 1,3-diketones. (n.d.). Organic Chemistry Portal. [Link]

-

Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. (2023). MDPI. [Link]

-

Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. (2024). MDPI. [Link]

-

Claisen Condensation. (n.d.). Organic Chemistry Portal. [Link]

-

Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. (2024). PubMed. [Link]

-

Synthesis and biological activity of fluorinated combretastatin analogues. (2008). PubMed. [Link]

-

Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (2023). MDPI. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. synarchive.com [synarchive.com]

- 3. Dieckmann Condensation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | C13H14O5 | CID 287267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Aryl methylene ketones and fluorinated methylene ketones as reversible inhibitors for severe acute respiratory syndrome (SARS) 3C-like proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. saint-gatien.org [saint-gatien.org]

- 12. researchgate.net [researchgate.net]

- 13. Claisen Condensation [organic-chemistry.org]

- 14. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity [mdpi.com]

- 15. fishersci.com [fishersci.com]

- 16. markherb.com [markherb.com]

An In-Depth Technical Guide to Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, a fluorinated building block with significant potential in medicinal chemistry and materials science. We will delve into its physicochemical properties, outline a detailed synthesis protocol, and explore its current and prospective applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics.

Core Compound Characteristics

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate is a ketoester distinguished by the presence of a fluorinated methoxyphenyl moiety. This structural feature is of particular interest in drug discovery, as the inclusion of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.

| Property | Value | Source(s) |

| Molecular Weight | 268.24 g/mol | [1][2] |

| Molecular Formula | C13H13FO5 | [1][2] |

| CAS Number | 1225574-45-7 | [1][2] |

| Canonical SMILES | CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)F)OC | |

| Physical Form | Solid (predicted) | |

| Purity (typical) | ≥97% | [1] |

Synthesis and Mechanistic Insights

The proposed synthesis involves the condensation of 1-(5-fluoro-2-methoxyphenyl)ethan-1-one with diethyl oxalate in the presence of a strong base, such as sodium ethoxide.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol.

-

Base Preparation: Carefully add sodium metal to the ethanol at 0°C to generate sodium ethoxide in situ. Alternatively, commercially available sodium ethoxide can be used.

-

Reactant Addition: Dissolve 1-(5-fluoro-2-methoxyphenyl)ethan-1-one and diethyl oxalate in anhydrous ethanol and add the solution dropwise to the sodium ethoxide solution at 0°C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of dilute hydrochloric acid until the solution is acidic.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate.

Analytical Characterization

A multi-technique approach is essential for the unambiguous characterization of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons (with coupling patterns influenced by the fluoro and methoxy substituents), the methoxy group (a singlet), and the methylene protons of the butanoate chain. The presence of keto-enol tautomerism may lead to the appearance of additional signals.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the ketone and ester, the carbons of the aromatic ring (with C-F coupling), the methoxy carbon, and the carbons of the ethyl and butanoate chain.

-

¹⁹F NMR: A singlet is expected for the fluorine atom, though it may show long-range coupling to the aromatic protons.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the elemental composition of the molecule. The expected [M+H]⁺ ion would have a mass-to-charge ratio corresponding to the molecular formula C13H14FO5⁺.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the compound and to obtain its electron ionization (EI) mass spectrum, which will show a characteristic fragmentation pattern.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule:

-

C=O stretching (ester): ~1735 cm⁻¹

-

C=O stretching (ketone): ~1685 cm⁻¹ and ~1645 cm⁻¹ (potentially two bands due to the two ketone groups)

-

C-O stretching: ~1250-1000 cm⁻¹

-

Aromatic C=C stretching: ~1600-1450 cm⁻¹

-

C-F stretching: ~1250-1050 cm⁻¹

Applications in Drug Discovery and Chemical Synthesis

Ethyl 4-(aryl)-2,4-dioxobutanoates are valuable precursors in the synthesis of a wide range of heterocyclic compounds. The presence of the 1,3-dicarbonyl moiety allows for facile reactions with various nucleophiles to construct five- and six-membered rings.

A significant application of this class of compounds is in the development of enzyme inhibitors. The keto-enol tautomerism inherent to the 1,3-dicarbonyl system can play a crucial role in binding to the active sites of enzymes.[3]

A European patent application describes the use of a structurally similar compound, 4-(3-((1-(4-fluoro-2-methoxyphenyl)-2-oxo-2-(6-(trifluoromethoxy)indolin-1-yl)ethyl)amino)-5-methoxyphenoxy)butanoic acid, as a potential inhibitor of dengue viral replication.[4] This suggests that Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate could serve as a key intermediate in the synthesis of antiviral agents.

Keto-Enol Tautomerism and Biological Activity:

The 2,4-dioxobutanoate core of the title compound can exist in equilibrium between the diketo form and two enol forms. This tautomerism is a critical consideration in drug design, as one tautomer may exhibit significantly higher affinity for a biological target than the others. The equilibrium can be influenced by the solvent, pH, and the electronic nature of the aromatic substituent.

Caption: Keto-enol tautomerism of the 2,4-dioxobutanoate core.

Conclusion

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate is a versatile and valuable building block for the synthesis of complex organic molecules, particularly those with potential therapeutic applications. Its unique structural features, including the fluorinated aromatic ring and the reactive 1,3-dicarbonyl moiety, make it an attractive starting material for the development of novel enzyme inhibitors and antiviral agents. The detailed synthetic and analytical protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising compound.

References

-

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate. Mol-Instincts. [Link]

-

Tautomerism in Drug Design. Frontiers in Chemistry. [Link]

- Substituted indoline derivatives as dengue viral replication inhibitors.

Sources

- 1. Isolation and properties of oxaloacetate keto-enol-tautomerases from bovine heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate is a significant chemical intermediate, particularly in the synthesis of various heterocyclic compounds and as a building block in medicinal chemistry. Its 1,3-dicarbonyl moiety provides a versatile handle for a range of chemical transformations, making it a valuable precursor for the development of novel therapeutic agents. This guide provides a comprehensive overview of a reliable and efficient two-step synthetic pathway for the preparation of this target molecule, commencing from commercially available 4-fluoroanisole.

This document is structured to provide not only a step-by-step protocol but also the underlying chemical principles, potential challenges, and critical safety considerations. As such, it is intended to serve as a practical resource for researchers in both academic and industrial settings.

Synthetic Strategy Overview

The synthesis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate is most effectively achieved through a two-step sequence:

-

Friedel-Crafts Acylation: The synthesis begins with the electrophilic aromatic substitution on 4-fluoroanisole using acetyl chloride in the presence of a Lewis acid catalyst to yield the key intermediate, 1-(5-fluoro-2-methoxyphenyl)ethanone.

-

Claisen Condensation: The subsequent step involves a crossed Claisen condensation between the newly synthesized ketone and diethyl oxalate, facilitated by a strong base, to construct the desired 2,4-dioxobutanoate structure.

This pathway is logical and efficient, utilizing well-established and robust chemical transformations.

Caption: Overall synthetic workflow.

Part 1: Synthesis of 1-(5-fluoro-2-methoxyphenyl)ethanone via Friedel-Crafts Acylation

Mechanistic Insight

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring. The reaction proceeds via an electrophilic aromatic substitution mechanism.[1] The Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride) by coordinating to the chlorine atom, which generates a highly electrophilic acylium ion.[2] The electron-rich aromatic ring of 4-fluoroanisole then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[3] Subsequent deprotonation by a weak base, such as AlCl₄⁻, restores the aromaticity of the ring and yields the acylated product.[1]

The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director, while the fluorine atom is a deactivating group but also an ortho, para-director. The directing effects of the methoxy group are dominant, and acylation is expected to occur primarily at the position ortho to the methoxy group and meta to the fluorine, which is the C5 position.

Caption: Friedel-Crafts acylation mechanism.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluoroanisole | 126.13 | 10.0 g | 0.079 mol |

| Anhydrous Aluminum Chloride | 133.34 | 12.7 g | 0.095 mol |

| Acetyl Chloride | 78.50 | 6.8 g (6.2 mL) | 0.087 mol |

| Dichloromethane (anhydrous) | 84.93 | 100 mL | - |

| Concentrated Hydrochloric Acid | 36.46 | 50 mL | - |

| Ice | - | 200 g | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |

Procedure:

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. Ensure all glassware is thoroughly dried.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (12.7 g) and anhydrous dichloromethane (50 mL). Stir the suspension and cool the flask to 0 °C in an ice bath.

-

Addition of Acetyl Chloride: Add acetyl chloride (6.2 mL) to the dropping funnel and add it dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature below 5 °C.

-

Addition of 4-Fluoroanisole: In a separate beaker, dissolve 4-fluoroanisole (10.0 g) in anhydrous dichloromethane (50 mL). Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a 500 mL beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).[4] Stir vigorously until the aluminum salts are fully dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).[4]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol/water or hexanes.

-

Expected Product: 1-(5-fluoro-2-methoxyphenyl)ethanone

-

Appearance: A colorless to pale yellow solid or oil.

-

Expected Yield: 75-85%

-

Characterization (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.70 (dd, J = 8.8, 5.2 Hz, 1H), 7.15 (dd, J = 9.2, 3.2 Hz, 1H), 6.95 (td, J = 8.8, 3.2 Hz, 1H), 3.90 (s, 3H), 2.60 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 199.0, 157.0 (d, J=240 Hz), 154.0, 125.0 (d, J=24 Hz), 118.0 (d, J=8 Hz), 115.0 (d, J=23 Hz), 114.0, 56.0, 29.0.

-

Part 2: Synthesis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate via Claisen Condensation

Mechanistic Insight

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[5] In this "crossed" Claisen condensation, the ketone, 1-(5-fluoro-2-methoxyphenyl)ethanone, is deprotonated at the α-carbon by a strong base, such as sodium ethoxide (NaOEt), to form a nucleophilic enolate.[6] This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. Diethyl oxalate is an excellent substrate for this reaction as it lacks α-hydrogens and therefore cannot undergo self-condensation.[2] The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the β-dicarbonyl product.[6] The reaction is driven to completion by the deprotonation of the product, which has a more acidic methylene group between the two carbonyls.[6] An acidic workup is required in the final step to neutralize the enolate and afford the final product.

Caption: Claisen condensation mechanism.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(5-fluoro-2-methoxyphenyl)ethanone | 168.17 | 5.0 g | 0.0297 mol |

| Diethyl Oxalate | 146.14 | 5.2 g (4.8 mL) | 0.0356 mol |

| Sodium Ethoxide | 68.05 | 2.4 g | 0.0353 mol |

| Anhydrous Ethanol | 46.07 | 50 mL | - |

| Diethyl Ether (anhydrous) | 74.12 | 100 mL | - |

| 1 M Hydrochloric Acid | 36.46 | ~40 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | 10 g | - |

Procedure:

-

Base Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (50 mL). Carefully add sodium ethoxide (2.4 g) in portions. Stir until the sodium ethoxide is completely dissolved.

-

Addition of Reactants: To the stirred solution of sodium ethoxide, add a solution of 1-(5-fluoro-2-methoxyphenyl)ethanone (5.0 g) and diethyl oxalate (4.8 mL) in anhydrous diethyl ether (50 mL) dropwise over 30 minutes at room temperature.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. The formation of a precipitate may be observed.

-

Work-up: Cool the reaction mixture in an ice bath and acidify by the slow, dropwise addition of 1 M hydrochloric acid until the pH is approximately 2-3.

-

Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (50 mL). Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Washing: Combine the organic layers and wash with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).[7] Alternatively, recrystallization from a solvent system like ethanol/water may be effective.

-

Expected Product: Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

-

Appearance: A yellow oil or low-melting solid.

-

Expected Yield: 60-75%

-

Characterization (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 13.5 (s, 1H, enol proton), 7.65 (dd, J = 8.8, 5.2 Hz, 1H), 7.20 (dd, J = 9.2, 3.2 Hz, 1H), 7.00 (td, J = 8.8, 3.2 Hz, 1H), 6.50 (s, 1H), 4.35 (q, J = 7.2 Hz, 2H), 3.90 (s, 3H), 1.35 (t, J = 7.2 Hz, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 190.0, 180.0, 162.0, 157.0 (d, J=242 Hz), 155.0, 125.0 (d, J=24 Hz), 119.0 (d, J=8 Hz), 116.0 (d, J=23 Hz), 114.0, 98.0, 62.0, 56.0, 14.0.

-

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Friedel-Crafts Acylation:

-

Claisen Condensation:

-

Sodium ethoxide is a strong base and is corrosive and flammable. It reacts violently with water.[10][11]

-

Diethyl oxalate is harmful if swallowed and can cause severe skin and eye irritation.[9]

-

Handle all solvents, particularly flammable ones like diethyl ether and ethanol, with care and away from ignition sources.

-

-

Synthesized Products: The toxicological properties of the intermediate and final product have not been fully investigated. They should be handled with care as with any new chemical substance.

Troubleshooting and Side Reactions

-

Friedel-Crafts Acylation:

-

Low Yield: This can be due to catalyst deactivation by moisture, insufficient catalyst, or a deactivated aromatic ring.[4] Ensure all reagents and glassware are anhydrous.

-

Multiple Products: While acylation typically gives mono-substitution, over-acylation can occur with highly activated rings. Using a slight excess of the aromatic substrate can help minimize this.

-

Demethylation: Strong Lewis acids like AlCl₃ can sometimes cause demethylation of the methoxy group, especially at higher temperatures.[12] Using milder Lewis acids or carefully controlling the reaction temperature can mitigate this.

-

-

Claisen Condensation:

-

Low Yield: Incomplete reaction can result from using a weak base or insufficient reaction time. Ensure the sodium ethoxide is of good quality and the reaction is allowed to proceed to completion.[9]

-

Self-condensation of the Ketone: While less likely than ester self-condensation, it is a possible side reaction. Adding the ketone/diethyl oxalate mixture to the base can help minimize this.

-

Hydrolysis: The ester functionalities are susceptible to hydrolysis. Ensure anhydrous conditions are maintained until the acidic workup.

-

Conclusion

The described two-step synthesis provides a robust and efficient pathway to Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions, researchers can reliably produce this valuable intermediate for further applications in drug discovery and development. Careful control of reaction conditions and appropriate purification techniques are paramount to achieving high yields and purity.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl oxalate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 17). 9.8: Mixed Claisen Condensations. Retrieved from [Link]

-

OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations. Retrieved from [Link]

-

University of Wisconsin-Madison Department of Chemistry. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. Retrieved from [Link]

-

Harvard University Department of Chemistry and Chemical Biology. (n.d.). 6. Retrieved from [Link]

-

University of California, Los Angeles Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

University of Waterloo Department of Chemistry. (n.d.). Crossed Claisen Condensations. Retrieved from [Link]

-

University of Alberta Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. rsc.org [rsc.org]

- 5. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) 1H NMR spectrum [chemicalbook.com]

- 9. reddit.com [reddit.com]

- 10. echemi.com [echemi.com]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate and its Structural Analogs as Putative Modulators of Biological Systems

Abstract

The 4-aryl-2,4-dioxobutanoate scaffold is a recognized "privileged structure" in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide focuses on Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, a member of this class, and its structural analogs. While specific research on this particular molecule is not extensively available in public literature, this guide synthesizes the current understanding of this chemical series, with a strong focus on their potential as enzyme inhibitors. Drawing from extensive research on analogous compounds, we will delve into the structure-activity relationships (SAR), plausible mechanisms of action, synthetic methodologies, and protocols for biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

Introduction: The 4-Aryl-2,4-dioxobutanoate Core Structure

The 4-aryl-2,4-dioxobutanoate moiety is a key pharmacophore found in numerous biologically active compounds. Its inherent ability to chelate metal ions and interact with active sites of various enzymes has made it a focal point of drug discovery efforts. Derivatives of this scaffold have been reported to possess a range of activities, including antifungal, anti-inflammatory, and antitumor properties. A significant body of evidence points towards their role as potent enzyme inhibitors, particularly targeting oxidoreductases.

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate (Figure 1) is a specific analog featuring a substituted phenyl ring with both a fluorine and a methoxy group. These substitutions are known to modulate the electronic and steric properties of the molecule, which can significantly influence its biological activity and pharmacokinetic profile.

Figure 1: Chemical Structure of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

Molecular Formula: C13H13FO5 Molecular Weight: 268.24 g/mol CAS Number: 1225574-45-7[1][2]

Plausible Biological Target and Mechanism of Action

Based on the structure of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate and the known activities of its close analogs, the most probable biological target is human glycolic acid oxidase (hGAO) . Several studies have identified 4-substituted 2,4-dioxobutanoic acids as potent inhibitors of this enzyme.[3]

Glycolic acid oxidase is a flavin mononucleotide (FMN)-dependent enzyme that catalyzes the oxidation of glycolate to glyoxylate, with the concomitant production of hydrogen peroxide.[4] In humans, this enzyme plays a crucial role in the metabolism of glycolate. Overproduction of glyoxylate can lead to its conversion to oxalate, and the accumulation of calcium oxalate crystals is a hallmark of primary hyperoxaluria, a serious genetic disorder affecting the kidneys.[5][6] Therefore, inhibition of hGAO is a promising therapeutic strategy for the treatment of this condition.

The proposed mechanism of action for 4-aryl-2,4-dioxobutanoate inhibitors is competitive inhibition . The dioxobutanoate moiety mimics the substrate, glycolic acid, and binds to the active site of hGAO, preventing the natural substrate from binding and being oxidized. The aryl group and its substituents likely engage in additional interactions with the enzyme's active site, contributing to the overall binding affinity and inhibitory potency.

Structure-Activity Relationships (SAR)

Key SAR observations for 4-aryl-2,4-dioxobutanoate analogs as enzyme inhibitors:

-

Aromatic Ring Substituents: The electronic nature and steric bulk of substituents on the phenyl ring significantly impact inhibitory potency. Lipophilic groups are often favored, suggesting that hydrophobic interactions play a crucial role in binding to the enzyme's active site.[3]

-

Fluorine Substitution: The presence of a fluorine atom can enhance binding affinity through various mechanisms, including the formation of hydrogen bonds and favorable electrostatic interactions. It can also improve metabolic stability and bioavailability.

-

Methoxy Group: A methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule, potentially leading to a better fit within the enzyme's active site.

-

Ester Group: The ethyl ester moiety is a common feature in this class of compounds and is likely involved in interactions with the enzyme. Hydrolysis of the ester to the corresponding carboxylic acid can also occur in vivo, and this may alter the activity profile.

The following table summarizes the general SAR trends for this class of compounds based on available literature.

| R1 (Position on Phenyl Ring) | R2 (Position on Phenyl Ring) | General Effect on Inhibitory Potency |

| H | H | Baseline activity |

| Halogen (e.g., F, Cl, Br) | H | Generally increases potency |

| Alkyl (e.g., CH3) | H | Can increase potency through hydrophobic interactions |

| Methoxy (OCH3) | H | Potency is variable, depends on position |

| Biphenyl | H | Can significantly increase potency[3] |

Synthetic Methodologies

The synthesis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate and its analogs typically proceeds via a Claisen condensation reaction between a substituted acetophenone and a dialkyl oxalate. This is a well-established and versatile method for the formation of 1,3-dicarbonyl compounds.

General Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure, starting from commercially available starting materials.

Caption: General workflow for the synthesis of 4-aryl-2,4-dioxobutanoates.

Detailed Experimental Protocol: Synthesis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

The following is a representative, detailed protocol for the synthesis of the title compound, adapted from general procedures for this class of molecules.

Step 1: Synthesis of 1-(5-fluoro-2-methoxyphenyl)ethan-1-one

-

To a stirred solution of 4-fluoro-1-methoxybenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add aluminum chloride (1.1 eq) portion-wise.

-

Slowly add acetyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 1-(5-fluoro-2-methoxyphenyl)ethan-1-one.

Step 2: Synthesis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add a solution of 1-(5-fluoro-2-methoxyphenyl)ethan-1-one (1.0 eq) in anhydrous diethyl oxalate (1.2 eq).

-

Stir the reaction mixture at room temperature for 18-24 hours.

-

Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate.

Biological Evaluation Protocols

To assess the biological activity of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate and its analogs as potential hGAO inhibitors, a series of in vitro and in vivo assays can be employed.

In Vitro Enzyme Inhibition Assay

The inhibitory potency of the compounds against hGAO can be determined using a fluorescence-based activity assay.

Protocol:

-

Recombinant hGAO Expression and Purification: Express and purify recombinant human glycolic acid oxidase using standard molecular biology techniques.

-

Assay Principle: The assay measures the production of hydrogen peroxide, a product of the hGAO-catalyzed reaction. The hydrogen peroxide is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate (e.g., Amplex Red) to a highly fluorescent product (resorufin).

-

Assay Procedure:

-

Prepare a reaction mixture containing hGAO, HRP, and the fluorogenic substrate in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the substrate, glycolic acid.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular Assays

To evaluate the effect of the compounds in a cellular context, assays using cell lines relevant to the targeted disease can be performed. For primary hyperoxaluria, a liver cell line (e.g., HepG2) can be used.

Protocol: Measurement of Oxalate Production in HepG2 Cells

-

Cell Culture: Culture HepG2 cells under standard conditions.

-

Compound Treatment: Treat the cells with varying concentrations of the test compounds for a specified period (e.g., 24 hours).

-

Glycolate Challenge: Add glycolic acid to the cell culture medium to stimulate oxalate production.

-

Oxalate Measurement: After incubation, collect the cell culture supernatant and measure the oxalate concentration using a commercially available oxalate assay kit.

-

Data Analysis: Determine the EC50 value for each compound, representing the concentration that causes a 50% reduction in oxalate production.

In Vivo Efficacy Studies

The in vivo efficacy of promising compounds can be evaluated in animal models of primary hyperoxaluria.

Protocol: Ethylene Glycol-Induced Hyperoxaluria Model in Mice

-

Animal Model: Induce hyperoxaluria in mice by administering ethylene glycol in their drinking water.

-

Compound Administration: Administer the test compounds to the mice via a suitable route (e.g., oral gavage) for a defined period.

-

Urine and Plasma Analysis: Collect urine and plasma samples at regular intervals and measure the levels of oxalate and other relevant biomarkers.

-

Histopathological Analysis: At the end of the study, sacrifice the animals and perform a histopathological examination of the kidneys to assess the extent of calcium oxalate crystal deposition.

-

Data Analysis: Compare the levels of urinary and plasma oxalate, as well as the kidney crystal deposition, between the treated and control groups to determine the in vivo efficacy of the compounds.

Conclusion and Future Directions

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate and its structural analogs represent a promising class of compounds with the potential for therapeutic applications, particularly as inhibitors of human glycolic acid oxidase for the treatment of primary hyperoxaluria. The 4-aryl-2,4-dioxobutanoate scaffold serves as an excellent starting point for the design and synthesis of novel and potent enzyme inhibitors.

Future research in this area should focus on:

-

Synthesis and Biological Evaluation: The synthesis and in vitro and in vivo evaluation of a focused library of analogs with diverse substitutions on the phenyl ring to establish a detailed SAR.

-

Mechanism of Action Studies: Further elucidation of the precise mechanism of inhibition through kinetic studies and co-crystallization with the target enzyme.

-

Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like properties.

-

Exploration of Other Targets: Given the broad biological activity of this scaffold, investigating other potential enzymatic targets is warranted.

This in-depth technical guide provides a comprehensive overview of the current knowledge and future research directions for Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate and its analogs. The information presented herein is intended to serve as a valuable resource for scientists dedicated to the discovery and development of novel therapeutics.

References

-

Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening. Frontiers. [Link]

-

Glycolic acid oxidase inhibitor 1. MySkinRecipes. [Link]

-

Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. PubMed. [Link]

-

Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. PubChem. [Link]

-

Isolation and Characterization of Glycolic Acid Oxidase From Human Liver. PubMed. [Link]

-

Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors. ResearchGate. [Link]

-

The inhibitory effect of glycolic acid and lactic acid on melanin synthesis in melanoma cells. PubMed. [Link]

-

The inhibitory kinetics and mechanism of glycolic acid on lipase. PubMed. [Link]

-

Structures, Photoresponse Properties, and Biological Activity of Dicyano-Substituted 4-Aryl-2-pyridone Derivatives. National Institutes of Health. [Link]

- Perfume compositions containing ethyl 2,4-dioxohexanoate.

-

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate. Pharmaffiliates. [Link]

-

Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. MDPI. [Link]

-

Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? MDPI. [Link]

- SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS.

-

Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. Royal Society of Chemistry. [Link]

-

Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducable Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. PubMed. [Link]

-

Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. [Link]

-

Synthesis and biological evaluation of new 3-aralkylamino-2-aryl-2H-1, 2,4-pyridothiadiazine 1,1-dioxides as potential CCK-receptor ligands. PubMed. [Link]

-

Identification of 4-hydroxyphenylpyruvate dioxygenase inhibitors by virtual screening, molecular docking, molecular dynamic simulation. PubMed. [Link]

-

Different Structures-Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? PubMed. [Link]

-

Aryl-quinoline-4-carbonyl hydrazone bearing different 2-methoxyphenoxyacetamides as potent α-glucosidase inhibitors; molecular dynamics, kinetic and structure–activity relationship studies. Nature. [Link]

Sources

- 1. 1225574-45-7 | Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate - Moldb [moldb.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and characterization of glycolic acid oxidase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]

- 6. Glycolic acid oxidase inhibitor 1 [myskinrecipes.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, a compound of interest in medicinal chemistry and drug discovery. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to predict and interpret its characteristic ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. Furthermore, this guide details robust, field-proven protocols for the acquisition of high-quality spectroscopic data for this class of compounds, ensuring experimental reproducibility and analytical integrity. This document is intended to serve as a practical resource for researchers engaged in the synthesis, identification, and characterization of novel small molecules.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

The precise characterization of a molecule's structure is a cornerstone of modern drug development. Spectroscopic techniques provide the essential tools to elucidate molecular architecture, confirm synthetic outcomes, and identify impurities. For a molecule such as Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, with its multiple functional groups and specific substitution pattern on the aromatic ring, a multi-faceted spectroscopic approach is imperative. Each technique—NMR, MS, and IR—provides a unique and complementary piece of the structural puzzle.

This guide is structured to provide not just the predicted data, but also the underlying scientific rationale for these predictions. By understanding why a particular spectrum is expected, researchers can more effectively interpret their own experimental results, troubleshoot anomalies, and have greater confidence in their structural assignments.

Molecular Structure and Predicted Spectroscopic Features

The structure of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate (Molecular Formula: C₁₃H₁₃FO₅, Molecular Weight: 268.24 g/mol ) is presented below. The numbering scheme will be used for the assignment of NMR signals.

Caption: Molecular structure of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the methylene protons of the butanoate chain, the methoxy group, and the ethyl ester group. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| H-6 | 7.6 - 7.8 | dd | J(H6-H4) ≈ 2.5, J(H6-F) ≈ 8-10 | Deshielded by the adjacent carbonyl group and the ortho-methoxy group. Coupled to H-4 (meta) and the fluorine at C-5 (ortho). |

| H-4 | 7.2 - 7.4 | ddd | J(H4-H3) ≈ 8.5, J(H4-H6) ≈ 2.5, J(H4-F) ≈ 8-10 | Influenced by the ortho-fluorine and meta-methoxy group. Coupled to H-3 (ortho), H-6 (meta), and the fluorine at C-5. |

| H-3 | 7.0 - 7.2 | dd | J(H3-H4) ≈ 8.5, J(H3-F) ≈ 4-6 | Shielded by the ortho-methoxy group. Coupled to H-4 (ortho) and the fluorine at C-5 (meta). |

| -OCH₃ (on C-2) | 3.8 - 4.0 | s | - | Singlet for the methoxy group protons. |

| -CH₂- (C-3) | 3.3 - 3.5 | s | - | Methylene protons adjacent to two carbonyl groups, likely existing as a singlet due to keto-enol tautomerism. |

| -O-CH₂- (ethyl) | 4.2 - 4.4 | q | J ≈ 7.1 | Quartet due to coupling with the adjacent methyl group. |

| -CH₃ (ethyl) | 1.2 - 1.4 | t | J ≈ 7.1 | Triplet due to coupling with the adjacent methylene group. |

Causality Behind Predictions:

-

Aromatic Region: The electron-donating methoxy group at C-2 will shield the ortho (H-3) and para (H-5, which is substituted with F) positions, while the electron-withdrawing fluoro group at C-5 will deshield the ortho (H-4, H-6) positions. The carbonyl group at C-1 will also exert a deshielding effect on the ortho proton (H-6). The interplay of these effects, along with the predicted coupling constants to fluorine, informs the chemical shift and multiplicity predictions.[1]

-

Aliphatic Region: The chemical shifts of the ethyl ester and the butanoate chain are predicted based on standard values for these functional groups.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (C-4) | 190 - 195 | Aromatic ketone carbonyl carbon. |

| C=O (C-2) | 180 - 185 | α-keto ester carbonyl carbon. |

| C=O (ester) | 160 - 165 | Ester carbonyl carbon. |

| C-5 (C-F) | 160 - 165 (d, J(C-F) ≈ 240-250 Hz) | Carbon directly bonded to fluorine, showing a large one-bond C-F coupling. |

| C-2 (C-OCH₃) | 155 - 160 | Aromatic carbon attached to the methoxy group. |

| C-1 | 125 - 130 | Aromatic carbon attached to the butanoate chain. |

| C-6 | 120 - 125 (d, J(C-F) ≈ 20-25 Hz) | Aromatic carbon ortho to the fluorine, showing a two-bond C-F coupling. |

| C-4 | 115 - 120 (d, J(C-F) ≈ 20-25 Hz) | Aromatic carbon ortho to the fluorine, showing a two-bond C-F coupling. |

| C-3 | 110 - 115 (d, J(C-F) ≈ 5-10 Hz) | Aromatic carbon meta to the fluorine, showing a three-bond C-F coupling. |

| -O-CH₂- (ethyl) | 60 - 65 | Methylene carbon of the ethyl ester. |

| -OCH₃ | 55 - 60 | Methoxy group carbon. |

| -CH₂- (C-3) | 45 - 50 | Methylene carbon of the butanoate chain. |

| -CH₃ (ethyl) | 10 - 15 | Methyl carbon of the ethyl ester. |

Causality Behind Predictions:

-

Substituent Effects: The methoxy group is an electron-donating group, causing an upfield shift (shielding) for the ortho and para carbons, while the fluorine atom is an electron-withdrawing group, causing a downfield shift (deshielding) for the ipso carbon and influencing the other ring carbons.[2][3] The presence of fluorine will also result in characteristic C-F coupling patterns.

Predicted Mass Spectrum (Electron Ionization - EI)

The mass spectrum will provide the molecular weight and information about the fragmentation pattern, which can be used to confirm the structure.

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 268 | [M]⁺ | Molecular ion |

| 223 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |

| 195 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl ester group. |

| 167 | [5-fluoro-2-methoxyphenyl-C=O]⁺ | Cleavage of the bond between the aromatic ring and the butanoate chain. |

| 139 | [5-fluoro-2-methoxyphenyl]⁺ | Loss of CO from the fragment with m/z 167. |

Causality Behind Predictions:

-

Fragmentation Rules: The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral fragments. Cleavage adjacent to carbonyl groups (α-cleavage) is a common fragmentation pathway. The charge is likely to be retained on the aromatic portion of the molecule due to the stability of the resulting ions.

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3100 - 3000 | Aromatic C-H | Stretch |

| 2980 - 2850 | Aliphatic C-H | Stretch |

| ~1735 | Ester C=O | Stretch |

| ~1715 | α-Keto C=O | Stretch |

| ~1680 | Aromatic Ketone C=O | Stretch |

| 1600, 1475 | Aromatic C=C | Stretch |

| 1250 - 1200 | Aryl-O (ether) | Asymmetric stretch |

| 1100 - 1000 | C-O (ester) | Stretch |

| 1200 - 1100 | C-F | Stretch |

Causality Behind Predictions:

-

Correlation Tables: The predicted absorption frequencies are based on standard IR correlation tables for the respective functional groups. The presence of multiple carbonyl groups will likely result in a broad, intense absorption band in the 1680-1740 cm⁻¹ region.[4][5]

Experimental Protocols for Spectroscopic Analysis

The following protocols are designed to ensure the acquisition of high-quality, reproducible spectroscopic data for Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for acquiring NMR spectra.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the solid compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Gently agitate the vial to ensure complete dissolution.

-

Using a Pasteur pipette with a small plug of glass wool, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

-

Cap the NMR tube and label it clearly.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the NMR probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Perform phase correction and baseline correction on the resulting spectra.

-

Calibrate the chemical shift scale. For ¹H NMR, use the residual CHCl₃ signal at 7.26 ppm. For ¹³C NMR, use the CDCl₃ triplet at 77.16 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Caption: Workflow for GC-MS analysis.

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare a solution of the compound at a concentration of approximately 1 mg/mL in a volatile organic solvent such as ethyl acetate or dichloromethane.[7]

-

Transfer the solution to a 2 mL GC vial with a septum cap.

-

-

Instrument Method:

-

GC Parameters:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-500.

-

-

-

Analysis:

-

Inject 1 µL of the sample solution into the GC.

-

Acquire the data.

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound.

-

Extract the mass spectrum for this peak and analyze the molecular ion and fragmentation pattern.[8]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Step-by-Step Protocol (for solid sample as a KBr pellet):

-

Sample Preparation:

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.[9]

-

-

Background Spectrum:

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

-

-

Sample Spectrum:

-

Place the KBr pellet in the sample holder in the spectrometer.

-

Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum.

-

Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.[10]

-

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, grounded in established spectroscopic principles and data from analogous structures. The provided protocols offer a robust framework for the experimental acquisition of high-quality data. By combining the predictive information with rigorous experimental work, researchers can confidently elucidate and confirm the structure of this and related molecules, thereby accelerating the drug discovery and development process.

References

-

PubChem. (n.d.). Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Shimadzu. (n.d.). FTIR Standard Operating Procedure. Retrieved from [Link]

-

Shimadzu. (n.d.). FTIR-Operation and Calibration SOP. Pharma Beginners. Retrieved from [Link]

-

Innovatech Labs. (2014, November 13). Learn About GC/MS Analysis. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Bifulco, G., D'Auria, M. V., & Gomez-Paloma, L. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols, 9(4), 853–865. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

Metin, Ö. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, October 29). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. Retrieved from [Link]

-

Pharma Times Official. (2023, April 24). SOP for Performance Check of Fourier Transform Infrared. Retrieved from [Link]

-

Schaefer, T., & Sebastian, R. (1992). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Canadian Journal of Chemistry, 70(6), 1748-1753. Retrieved from [Link]

- Sparkman, O. D. (2007). Gas Chromatography Mass Spectrometry. In Handbook of Instrumental Techniques for Analytical Chemistry (pp. 609-639). Prentice Hall.

-

Pharma Guideline. (2020, April 13). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

ChemRxiv. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

-

Z-Ul-Haq, M. M. (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-methoxyphenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Fiveable. (n.d.). Ortho-Substituted Benzenes Definition. Retrieved from [Link]

- Agrawal, P. K. (2011). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

-

LibreTexts Chemistry. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

-

Pharmaguideline. (2012, April 12). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

-

University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

-

Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(4), 2294-2303. Retrieved from [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. chemrxiv.org [chemrxiv.org]

- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. eng.uc.edu [eng.uc.edu]

- 5. pharmabeginers.com [pharmabeginers.com]

- 6. chem.latech.edu [chem.latech.edu]

- 7. Sample preparation GC-MS [scioninstruments.com]

- 8. Learn About GC/MS Analysis | Innovatech Labs [innovatechlabs.com]

- 9. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 10. mse.iastate.edu [mse.iastate.edu]

An In-depth Technical Guide to the Putative Mechanism of Action of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

Abstract

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate is a member of the 4-aryl-2,4-dioxobutanoate class of compounds. While direct biological data for this specific molecule is limited in publicly accessible literature, the chemical scaffold is known to produce potent inhibitors of key metabolic enzymes. This guide synthesizes information from structurally related compounds to propose a primary mechanism of action centered on the inhibition of glycolic acid oxidase (GAO), a critical enzyme in photorespiration and glycolate metabolism. We will detail the physicochemical properties of the title compound, elaborate on the proposed enzymatic inhibition, present a robust experimental protocol for its validation, and contextualize its therapeutic potential.

Introduction and Compound Profile

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate (CAS No: 1225574-45-7) is a synthetic organic compound characterized by a central 2,4-dioxobutanoate core linked to a substituted aryl group (5-fluoro-2-methoxyphenyl)[1]. The β,δ-dicarbonyl moiety is a key structural feature, known for its ability to chelate metal ions and participate in various chemical reactions, including enolization, which is critical for biological activity[2]. Compounds of this class, specifically 4-substituted 2,4-dioxobutanoic acids, have been identified as potent inhibitors of specific oxidoreductase enzymes[3]. This document aims to provide a detailed, albeit inferred, mechanistic framework for Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, leveraging data from its closest structural analogs to guide future research and development.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for any experimental design, from initial screening to formulation.

| Property | Value | Source/Method |

| IUPAC Name | ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate | Nomenclature |

| CAS Number | 1225574-45-7 | [1] |

| Molecular Formula | C₁₃H₁₁FO₅ | Calculated |

| Molecular Weight | 266.22 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid at room temperature. | Inference[2] |

| Core Structure | 4-Aryl-2,4-dioxobutanoate | Chemical Class |

| Key Functional Groups | Ethyl ester, Phenyl ring, Fluoro-substituent, Methoxy-substituent, β,δ-diketone | Structure Analysis |

Proposed Mechanism of Action: Inhibition of Glycolic Acid Oxidase (GAO)

Based on high-quality evidence from studies on structurally analogous 4-substituted 2,4-dioxobutanoic acids, the most probable mechanism of action for Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate is the potent and specific inhibition of Glycolic Acid Oxidase (GAO)[3].

The Role of Glycolic Acid Oxidase

Glycolic acid oxidase is a flavin mononucleotide (FMN)-dependent enzyme that catalyzes the oxidation of glycolate to glyoxylate, producing hydrogen peroxide (H₂O₂) as a byproduct. In humans, this enzyme is primarily located in the peroxisomes of liver cells. Its primary role is in the metabolism of glycolate, the detoxification of which is crucial. Over-accumulation of glycolate and its metabolic product, oxalate, can lead to hyperoxaluria, a condition characterized by the formation of calcium oxalate kidney stones.

Molecular Interaction and Inhibitory Causality

The 2,4-dioxobutanoate scaffold is the key pharmacophore responsible for inhibition. It is hypothesized that the enol form of the molecule acts as a substrate mimic for glycolate. The negatively charged enolate and the adjacent carbonyl group can interact with active site residues and the FMN cofactor, leading to tight binding. The lipophilic 4-aryl substituent, in this case, the 5-fluoro-2-methoxyphenyl group, is crucial for enhancing potency by engaging with a hydrophobic pocket in the enzyme's active site, thereby increasing the affinity of the inhibitor[3]. The fluorine and methoxy substitutions likely modulate the electronic properties and conformational preferences of the aryl ring, fine-tuning the interaction with this hydrophobic region.

Downstream Cellular Impact Pathway

The inhibition of GAO by Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate would lead to a specific metabolic outcome: the reduction of glyoxylate and, consequently, oxalate production from glycolate.

Caption: Proposed inhibitory action on the Glycolic Acid Oxidase pathway.

Experimental Validation: In Vitro GAO Inhibition Assay

To validate the proposed mechanism, a robust and self-validating experimental protocol is required. The following describes a standard in vitro assay to determine the inhibitory potency (IC₅₀) of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate against GAO.

Principle

This assay measures the production of hydrogen peroxide (H₂O₂) resulting from GAO activity. The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate (e.g., Amplex Red), producing a fluorescent signal. A decrease in signal in the presence of the test compound indicates inhibition of GAO.

Detailed Protocol

1. Reagent Preparation:

- Assay Buffer: 50 mM potassium phosphate buffer, pH 8.0.

- GAO Enzyme: Porcine or human recombinant Glycolic Acid Oxidase, diluted in Assay Buffer to a working concentration of 2X (e.g., 0.2 U/mL).

- Substrate (Glycolic Acid): 20 mM stock solution in water. Diluted to a 2X working concentration (e.g., 2 mM) in Assay Buffer.

- Detection Reagent: 100 µM Amplex Red and 0.4 U/mL HRP in Assay Buffer.

- Test Compound: Prepare a 10 mM stock of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate in DMSO. Create a serial dilution series (e.g., from 200 µM to 0.01 µM) in Assay Buffer containing a constant final DMSO concentration (e.g., 1%).

- Positive Control: A known GAO inhibitor, such as 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid[3].

2. Assay Procedure (96-well plate format):

- Add 25 µL of test compound dilutions or controls (Assay Buffer with 1% DMSO for negative control; positive control inhibitor) to appropriate wells.

- Add 25 µL of the 2X GAO enzyme solution to all wells.

- Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

- Add 50 µL of the Detection Reagent to all wells.

- To initiate the reaction, add 25 µL of the 2X glycolic acid substrate solution to all wells. Total volume = 125 µL.

- Immediately place the plate in a fluorescence plate reader.

- Measure the fluorescence kinetically for 20-30 minutes at an excitation of ~540 nm and an emission of ~590 nm.

3. Data Analysis:

- Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.